![molecular formula C15H15N3O3 B2970023 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034584-90-0](/img/structure/B2970023.png)
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide, also known as Compound A, is a small molecule that has shown promising results in scientific research applications.
Scientific Research Applications
Heterocyclic Chemistry Applications : Research has shown interest in the synthesis and transformation of furan-based compounds into new heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives, which are achieved through acid-catalyzed transformations and furan ring opening reactions. These processes highlight the utility of furan and pyrrolidinyl derivatives in constructing new fused heterocyclic systems, showcasing their potential in creating pharmacologically relevant structures (Stroganova et al., 2016).
Antiprotozoal Agents : Similar structural motifs have been explored for their antiprotozoal properties, where specific modifications lead to compounds with high activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This illustrates the potential of such compounds in developing new therapies for protozoal infections (Ismail et al., 2004).
Synthesis of Novel Heterocycles : The synthesis of novel heterocycles, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, through the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent reactions, demonstrates the compound's role in synthesizing diverse heterocyclic structures with potential biological activity (El’chaninov & Aleksandrov, 2017).
Amplifiers of Phleomycin : Furan derivatives have been explored as amplifiers of phleomycin against Escherichia coli, indicating their potential use in enhancing antibiotic efficacy. This research avenue opens possibilities for the chemical to play a role in antibiotic resistance strategies (Brown & Cowden, 1982).
Mechanism of Action
Target of Action
The primary target of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for the development of antithrombotic agents .
Mode of Action
This compound interacts with FXa in a specific manner . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound’s interaction with FXa affects the coagulation pathway . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in an antithrombotic effect .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The inhibition of FXa by this compound prevents the conversion of prothrombin to thrombin . This results in an antithrombotic effect, reducing the risk of blood clot formation .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of aryl nitrile oxides with a high electron density on the phenyl ring favours the cycloaddition reaction
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-4-1-5-18(14)12-7-11(8-16-10-12)9-17-15(20)13-3-2-6-21-13/h2-3,6-8,10H,1,4-5,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIQLFCUBAXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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